2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylacetyl group and an isoquinoline moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps. One common method includes the cyclization of 2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione by the action of iodine, bromine, or sulfuryl chloride . This reaction yields hydrohalides, which can be further converted into the desired compound through additional chemical transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the isoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, bromine, sulfuryl chloride, and various reducing agents. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization reaction mentioned earlier produces hydrohalides, which can be further converted into different derivatives of the compound .
Scientific Research Applications
2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its interactions with various biological targets.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with adrenergic receptors and other G-protein-coupled receptors .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share structural similarities with 2-{2-[4-(diphenylacetyl)-1-piperazinyl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione and have been studied for their potential therapeutic properties.
2-(2-{4-[allylamino(thioxo)methyl]piperazin-1-yl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H29N3O3 |
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Molecular Weight |
503.6g/mol |
IUPAC Name |
2-[2-[4-(2,2-diphenylacetyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C32H29N3O3/c36-30-26-15-7-13-25-14-8-16-27(29(25)26)31(37)35(30)22-19-33-17-20-34(21-18-33)32(38)28(23-9-3-1-4-10-23)24-11-5-2-6-12-24/h1-16,28H,17-22H2 |
InChI Key |
ZSMKXQDNRBYBBG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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